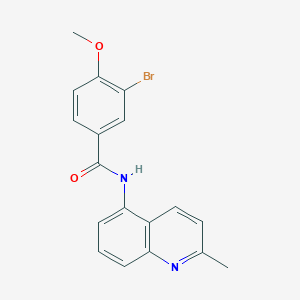
4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one, also known as Ro 15-4513, is a chemical compound that belongs to the diazepine family. It is a potent antagonist of the GABA receptor, which is a neurotransmitter that inhibits the activity of the central nervous system. The compound was first synthesized in the 1980s and has since been used extensively in scientific research to study the mechanisms of action of GABA receptors.
Mécanisme D'action
The mechanism of action of 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 involves its binding to the benzodiazepine site on the GABA receptor. This site is distinct from the GABA binding site and is responsible for modulating the activity of the receptor. By binding to this site, 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 can prevent the binding of benzodiazepines and other modulators, thereby blocking the inhibitory effects of GABA.
Biochemical and Physiological Effects:
4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. It has also been shown to decrease the release of acetylcholine, which is a neurotransmitter that is involved in the regulation of muscle movement and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 for lab experiments is its potency as a GABA receptor antagonist. This allows researchers to study the effects of GABA on various physiological and biochemical processes in a controlled manner. However, one limitation of 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research involving 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513. One direction is to study its effects on other neurotransmitter systems, such as the glutamate and serotonin systems. Another direction is to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders, such as anxiety, depression, and addiction. Additionally, further studies are needed to elucidate the long-term effects of 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 on the central nervous system.
Méthodes De Synthèse
The synthesis of 4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 involves the reaction of 4-benzyl-3-ethyl-1,4-diazepin-2-one with 5-propyl-4-pyrimidinylamine in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. The yield of the synthesis process is typically around 50-60%.
Applications De Recherche Scientifique
4-benzyl-3-ethyl-1-(5-propyl-4-pyrimidinyl)-1,4-diazepan-5-one 15-4513 has been widely used in scientific research to study the mechanisms of action of GABA receptors. It is a potent antagonist of the receptor, which means that it can block the inhibitory effects of GABA on the central nervous system. This allows researchers to study the effects of GABA on various physiological and biochemical processes.
Propriétés
IUPAC Name |
4-benzyl-3-ethyl-1-(5-propylpyrimidin-4-yl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-3-8-18-13-22-16-23-21(18)24-12-11-20(26)25(19(4-2)15-24)14-17-9-6-5-7-10-17/h5-7,9-10,13,16,19H,3-4,8,11-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHCEEXRJBUMIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=CN=C1N2CCC(=O)N(C(C2)CC)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1H-pyrazol-1-yl)-1-[4-(2-thienyl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5311637.png)
![3-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5311654.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5311676.png)
![N-{3-[(2-hydroxyethyl)thio]-5-nitrophenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5311677.png)


![3-{[(4-bromo-2-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5311691.png)
![1-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-oxobutan-2-ol](/img/structure/B5311701.png)
![1-(2-methylbenzoyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B5311709.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5311714.png)
![1-benzyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5311721.png)
![4-chloro-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5311733.png)
![5'-methyl-1-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5311741.png)
![3-methyl-7-{[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5311747.png)